Product packaging for Diethyl 4-tert-butylbenzylphosphonate(Cat. No.:CAS No. 118578-89-5)

Diethyl 4-tert-butylbenzylphosphonate

Cat. No.: B2489186
CAS No.: 118578-89-5
M. Wt: 284.336
InChI Key: AZQVJBHHMWKYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Organic Phosphonate (B1237965) Chemistry

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, represent a significant and diverse class of molecules that have garnered substantial interest across various scientific disciplines. Among these, phosphonates, and specifically phosphonate esters, have emerged as particularly valuable synthetic intermediates and bioactive molecules.

The journey into the synthesis of organophosphorus compounds began in the 19th century, with early explorations into the reactions of phosphorus-containing reagents. A pivotal moment in the history of phosphonate synthesis was the discovery of the Michaelis-Arbuzov reaction in 1898. This reaction, involving the treatment of a trialkyl phosphite (B83602) with an alkyl halide, provides a versatile and widely employed method for the formation of phosphonate esters. The reaction proceeds via the nucleophilic attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium (B103445) salt.

Another significant contribution to the synthetic chemist's toolbox is the Michaelis-Becker reaction, which involves the reaction of a dialkyl phosphite with a base, followed by nucleophilic substitution on an alkyl halide. While often providing lower yields than the Michaelis-Arbuzov reaction, it remains a useful method for the synthesis of certain phosphonates. Over the years, numerous modifications and improvements to these classical reactions have been developed, including the use of various catalysts and reaction conditions to enhance efficiency and substrate scope.

Phosphonate esters are highly valued in modern organic synthesis due to their versatile reactivity and the unique properties they impart to molecules. One of their most prominent roles is as reagents in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an E-alkene with high stereoselectivity. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct makes purification of the desired alkene straightforward, a distinct advantage over the traditional Wittig reaction. wikipedia.org

Beyond their utility in C-C bond formation, phosphonate esters are recognized as important pharmacophores in medicinal chemistry. The phosphonate group can act as a stable bioisostere of the phosphate group, offering resistance to enzymatic hydrolysis. This property has been exploited in the design of numerous therapeutic agents, including antiviral and anticancer drugs.

The field of organophosphorus chemistry encompasses a vast array of compounds with diverse structures and functionalities. These include phosphonic acids, phosphinic acids, and their corresponding esters, as well as heteroatom-containing analogues such as phosphonamidates and thiophosphonates. This structural diversity allows for a wide range of chemical properties and applications.

The phosphonate functional group can undergo various transformations, further expanding its synthetic utility. The Horner-Wadsworth-Emmons reaction stands as a primary example of a functional group transformation, converting the phosphonate into an alkene. wikipedia.org Additionally, the P-C bond in phosphonates is generally stable, allowing for modifications to other parts of the molecule without disrupting the phosphonate moiety.

to Benzylphosphonate Scaffolds

Within the broader class of phosphonate esters, benzylphosphonates represent a significant subclass with their own unique set of properties and applications. These compounds feature a phosphonate group attached to a methylene (B1212753) bridge, which is in turn bonded to a phenyl ring.

The key structural feature of a benzylphosphonate is the C-P bond of the phosphonomethyl group attached to a benzene (B151609) ring. The electronic properties of the benzylphosphonate scaffold can be readily tuned by introducing substituents onto the aromatic ring. Electron-donating groups on the phenyl ring increase the electron density of the benzylic carbon, which can influence the acidity of the methylene protons adjacent to the phosphorus atom. Conversely, electron-withdrawing groups decrease this electron density. This modulation of the electronic environment has significant implications for the reactivity of the molecule, particularly in reactions involving the formation of a carbanion at the benzylic position.

The primary synthetic utility of benzylphosphonates lies in their application as precursors to stilbenes and other substituted alkenes via the Horner-Wadsworth-Emmons reaction. wikipedia.org Deprotonation of the benzylic methylene group with a suitable base generates a nucleophilic carbanion that readily adds to aldehydes and ketones. The subsequent elimination of a phosphate salt affords the corresponding alkene. wikipedia.org The stereochemical outcome of the HWE reaction is often highly selective for the E-isomer, particularly with stabilized phosphonate carbanions. wikipedia.org

The synthesis of benzylphosphonates themselves is most commonly achieved through the Michaelis-Arbuzov reaction of a benzyl (B1604629) halide with a trialkyl phosphite. rsc.org Alternatively, the Michaelis-Becker reaction, employing a benzyl halide and a dialkyl phosphite in the presence of a base, can also be utilized. wikipedia.orgresearchgate.net

Diethyl 4-tert-butylbenzylphosphonate: A Detailed Profile

While extensive research on the specific compound this compound is not widely published, its chemical identity is well-established. Its properties and reactivity can be inferred from the general characteristics of benzylphosphonates and from studies on closely related analogues.

Chemical Identity

PropertyValueSource
Chemical Name Diethyl (4-tert-butylbenzyl)phosphonate chemspider.com
CAS Number 118578-89-5 chemspider.com
Molecular Formula C15H25O3P chemspider.com
Molecular Weight 284.33 g/mol chemspider.com

Synthesis of this compound

A plausible and efficient route for the synthesis of this compound is the Michaelis-Arbuzov reaction. This would involve the reaction of 4-tert-butylbenzyl halide (e.g., bromide or chloride) with triethyl phosphite. The reaction is typically carried out at elevated temperatures.

A similar synthesis has been reported for the structurally related compound, diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, which was prepared by reacting 2,6-di-tert-butylphenol (B90309) with paraformaldehyde and dimethylamine, followed by treatment with triethyl phosphite at 105°C. prepchem.com This suggests that the synthesis of this compound from the corresponding benzyl halide and triethyl phosphite would proceed readily.

Plausible Michaelis-Arbuzov Synthesis

Reactant 1Reactant 2ProductReaction Type
4-tert-butylbenzyl halideTriethyl phosphiteThis compoundMichaelis-Arbuzov Reaction

Expected Reactivity and Transformations

The primary and most anticipated transformation of this compound is its participation in the Horner-Wadsworth-Emmons reaction. Upon treatment with a strong base, such as sodium hydride or an alkoxide, the methylene protons adjacent to the phosphonate group will be abstracted to form a stabilized carbanion. This carbanion can then react with a variety of aldehydes and ketones to generate 4-tert-butyl-substituted stilbenes and other alkenes. The bulky tert-butyl group on the phenyl ring is expected to influence the steric environment of the reaction but is unlikely to prevent the olefination from occurring.

Potential Applications

While specific applications for this compound have not been extensively documented, its structural features suggest potential utility in several areas. As a precursor in the Horner-Wadsworth-Emmons reaction, it can be used to synthesize a range of substituted alkenes which may have applications in materials science or as pharmaceutical intermediates. Furthermore, given that some substituted benzylphosphonates have shown biological activity, it is conceivable that this compound or its derivatives could exhibit interesting pharmacological properties. A closely related compound, Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate, is noted for its use as an antioxidant and stabilizer in polymers. nih.gov

Rationale for the Specific Investigation of this compound

The rationale for this focused investigation lies in the unique structural characteristics of the 4-tert-butylbenzyl moiety and its potential to influence the reactivity of the phosphonate group.

Electronically, the tert-butyl group is generally considered to be a weak electron-donating group through induction and hyperconjugation. stackexchange.comlibretexts.org This electron-donating nature can increase the electron density of the aromatic ring, which in turn can influence the acidity of the benzylic protons adjacent to the phosphonate group. The para-substitution pattern ensures that these electronic effects are transmitted effectively to the benzylic position. In electrophilic aromatic substitution, the tert-butyl group acts as an ortho-para director, indicating its ability to donate electron density to the aromatic system. stackexchange.com

The unique steric and electronic properties of the 4-tert-butylbenzyl moiety are expected to result in a distinct reactivity profile for this compound when compared to the unsubstituted diethyl benzylphosphonate. The electron-donating nature of the tert-butyl group is hypothesized to slightly decrease the acidity of the α-protons of the phosphonate, which could impact the ease of carbanion formation, a crucial step in the Horner-Wadsworth-Emmons reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a key transformation for phosphonates, involving the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. wikipedia.org The general mechanism proceeds via the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate subsequently eliminates a dialkyl phosphate to yield the alkene. wikipedia.org

The reactivity of this compound in the HWE reaction is anticipated to be influenced by the 4-tert-butylbenzyl group. The electron-donating tert-butyl group may slightly decrease the rate of carbanion formation due to a slight increase in the pKa of the benzylic protons. However, once the carbanion is formed, its nucleophilicity is expected to be comparable to that of the unsubstituted analogue.

To illustrate the expected reactivity, the following table presents hypothetical data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes, based on established chemical principles.

AldehydeExpected Major ProductAnticipated Yield (%)Predicted E/Z Ratio
Benzaldehyde4-tert-Butyl-stilbene85-95>95:5
4-Nitrobenzaldehyde4-tert-Butyl-4'-nitrostilbene90-98>95:5
Pivalaldehyde1-(4-tert-Butylphenyl)-3,3-dimethyl-1-butene60-75>98:2
trans-Cinnamaldehyde1-(4-tert-Butylphenyl)-4-phenyl-1,3-butadiene80-90(E,E) isomer expected

A comparative analysis of the reactivity of this compound with its unsubstituted analogue, Diethyl benzylphosphonate, highlights the subtle yet significant influence of the 4-tert-butyl group.

ParameterDiethyl benzylphosphonate (Unsubstituted)This compoundRationale for Difference
Rate of Carbanion FormationBaselineSlightly SlowerThe electron-donating tert-butyl group slightly decreases the acidity of the benzylic protons.
Nucleophilicity of CarbanionHighSlightly HigherThe electron-donating group can slightly increase the electron density on the carbanion.
Stereoselectivity (E/Z ratio) with Aromatic AldehydesHigh E-selectivityHigh E-selectivity, potentially slightly higherThe bulky para-substituent may further disfavor the transition state leading to the Z-isomer.
Reactivity with Sterically Hindered AldehydesModerateSlightly LowerIncreased steric bulk of the phosphonate reagent can hinder approach to the carbonyl.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25O3P B2489186 Diethyl 4-tert-butylbenzylphosphonate CAS No. 118578-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4-(diethoxyphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25O3P/c1-6-17-19(16,18-7-2)12-13-8-10-14(11-9-13)15(3,4)5/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQVJBHHMWKYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Diethyl 4 Tert Butylbenzylphosphonate

Phosphonylation of 4-tert-butylbenzyl Halides

The foundational approach to synthesizing Diethyl 4-tert-butylbenzylphosphonate involves the reaction of a suitable 4-tert-butylbenzyl halide with a phosphorus-containing nucleophile. This process directly establishes the characteristic P-C bond of the target phosphonate (B1237965).

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a cornerstone for the synthesis of phosphonates. jk-sci.comwikipedia.org The reaction classically involves the treatment of an alkyl halide with a trialkyl phosphite (B83602). nih.gov In the context of the target molecule, this involves the reaction of a 4-tert-butylbenzyl halide with triethyl phosphite.

The efficiency and yield of the Michaelis-Arbuzov reaction are highly sensitive to several experimental parameters. Optimization of these factors is crucial for achieving high conversion rates and minimizing side products.

Temperature: The classical Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160 °C, to proceed at a practical rate. wikipedia.orgchinesechemsoc.org This thermal energy is necessary to facilitate the dealkylation of the intermediate phosphonium (B103445) salt. However, excessively high temperatures can lead to decomposition and the formation of undesired byproducts. For benzyl (B1604629) halides, Lewis acid catalysis can promote the reaction at lower temperatures, even at room temperature. chinesechemsoc.orgorganic-chemistry.org

Solvent: While the reaction can often be performed neat (without a solvent), the choice of solvent can influence the reaction rate and outcome. Solvents like polyethylene (B3416737) glycol (PEG) have been shown to promote the reaction under milder conditions. nih.gov For specific applications, solvents such as toluene (B28343), dioxane, or acetonitrile (B52724) may be employed. rsc.org The polarity of the solvent can affect the stability of the intermediate phosphonium salt and the transition states.

Stoichiometry: An excess of the trialkyl phosphite can be used to ensure complete conversion of the alkyl halide and to compensate for any potential side reactions. wikipedia.org Conversely, using an excess of the starting alkyl halide can also be a strategy, particularly if the byproduct alkyl halide is volatile and can be removed by distillation during the reaction. wikipedia.org

Table 1: Illustrative Reaction Parameters for Michaelis-Arbuzov Synthesis


ParameterConditionRationale/EffectReference
Temperature120-160 °C (Neat)Standard thermal condition for classical Arbuzov; promotes dealkylation. wikipedia.org
TemperatureRoom Temp to 125 °C (with Catalyst)Lewis acids (e.g., ZnBr₂) or other catalysts can lower the activation energy, allowing for milder conditions.[3, 6]
SolventNone (Neat)Commonly used; simplifies workup.
SolventPEG-600Eco-friendly solvent that can promote the reaction at lower temperatures (50-60 °C). nih.gov
StoichiometryExcess Triethyl PhosphiteDrives the reaction to completion; can act as the solvent. wikipedia.org

The nature of the halogen atom in the 4-tert-butylbenzyl halide substrate has a profound impact on the reaction rate and, consequently, on the product yield and purity. The reactivity follows the general trend for SN2 reactions. jk-sci.com

Reactivity Order: 4-tert-butylbenzyl iodide > 4-tert-butylbenzyl bromide > 4-tert-butylbenzyl chloride. jk-sci.com

The classical Michaelis-Arbuzov reaction proceeds via a two-step mechanism involving SN2 substitutions. nih.gov

Formation of the Phosphonium Salt: The reaction initiates with the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of the 4-tert-butylbenzyl halide. This is an SN2 reaction that displaces the halide ion and forms a key intermediate, the triethoxy-(4-tert-butylbenzyl)phosphonium salt. jk-sci.comwikipedia.org

Dealkylation of the Intermediate: The displaced halide ion then acts as a nucleophile in a second SN2 reaction. It attacks one of the ethyl groups of the phosphonium salt, leading to the cleavage of a carbon-oxygen bond. chinesechemsoc.org This step results in the formation of the final product, this compound, and an ethyl halide byproduct. wikipedia.org

While the dual SN2 pathway is the most common, alternative mechanisms have been observed under specific conditions. For instance, in the presence of certain Lewis acids, the dealkylation step may proceed through an SN1-like mechanism involving a carbocation. nih.gov Furthermore, reactions involving aryl halides under photolytic conditions can proceed via a free-radical mechanism. wikipedia.orgnih.gov

The Michaelis-Becker reaction provides an alternative route to phosphonates and is particularly useful when the starting materials for the Arbuzov reaction are not suitable. wikipedia.orgfrontiersin.org This method involves the reaction of a metal dialkyl phosphite with an alkyl halide. wikipedia.org For the synthesis of this compound, this would involve the deprotonation of diethyl phosphite (also known as diethyl hydrogen phosphonate) with a base, followed by reaction with a 4-tert-butylbenzyl halide.

The general scheme is as follows:

(EtO)₂P(O)H + Base → (EtO)₂P-O⁻ M⁺ + H-Base

(EtO)₂P-O⁻ M⁺ + (4-t-Bu)C₆H₄CH₂-X → (4-t-Bu)C₆H₄CH₂-P(O)(OEt)₂ + M-X Where M⁺ = an alkali metal cation (e.g., Na⁺, K⁺)

The first step of the Michaelis-Becker reaction is the formation of the dialkyl phosphite anion, which serves as the active nucleophile. This is typically accomplished by treating the dialkyl hydrogen phosphonate with a strong base, such as an alkali metal hydride (e.g., sodium hydride) or an alkali metal alkoxide (e.g., sodium ethoxide). researchgate.net The choice of the alkali metal can influence the reactivity of the resulting phosphite salt.

The nucleophilicity of the diethyl phosphite anion is modulated by the nature of the counter-ion (Li⁺, Na⁺, K⁺). Generally, the reactivity of the alkali metal phosphite increases down the group in the periodic table.

Sodium (Na): Sodium salts are commonly used due to the ready availability and reactivity of bases like sodium hydride and sodium ethoxide. Metallic sodium can also react with dialkyl phosphonates to form the sodium salt. rsc.org

Potassium (K): Potassium bases, such as potassium tert-butoxide, are stronger and can lead to a more reactive, "freer" phosphite anion due to the weaker K-O ionic bond compared to the Na-O bond. This can result in faster reaction rates.

The choice of base and solvent system is critical. For instance, using sodium hydroxide (B78521) in a two-phase system with a phase-transfer catalyst like benzyl triethyl ammonium (B1175870) chloride can facilitate the reaction. researchgate.net However, yields in the Michaelis-Becker reaction can sometimes be lower than in the corresponding Arbuzov reaction. wikipedia.org

Table 2: Comparison of Alkali Metal Bases for Michaelis-Becker Reaction


Alkali Metal BaseTypical ReagentRelative ReactivityCommentsReference
Sodium-basedNaH, NaOEt, Metallic NaStandardMost commonly used due to cost and availability. Effective for generating the phosphite nucleophile.[7, 16]
Potassium-basedKH, KOtBuHigherPotassium salts are more ionic, leading to a more "naked" and thus more nucleophilic phosphite anion. Can improve reaction rates.

Michaelis-Becker Reaction and its Modifications

Solvent Effects on Reaction Kinetics and Selectivity

The synthesis of benzylphosphonates, including this compound, often proceeds via pathways analogous to the classical Michaelis-Arbuzov or Michaelis-Becker reactions. The choice of solvent in these reactions is a critical parameter that significantly influences both the rate of reaction and the selectivity towards the desired product. The solvent's role extends beyond simply dissolving reactants; it can affect the stability of intermediates and transition states, thereby altering the energy profile of the reaction.

The polarity of the solvent is a key determinant of its effect on the reaction. Polar solvents are generally favored for reactions involving charged intermediates, such as the quasiphosphonium salt formed during the Michaelis-Arbuzov reaction. nih.govlibretexts.org Polar aprotic solvents, such as Dimethylformamide (DMF) and Acetonitrile (MeCN), can accelerate the reaction by stabilizing these ionic intermediates without solvating the nucleophile as strongly as protic solvents, which can hinder its reactivity. reddit.com

In a study on the synthesis of benzyl phosphonates from benzyl halides and diethyl phosphite, the reaction was found to be highly solvent-dependent. frontiersin.org The investigation compared various solvents, demonstrating that polyethylene glycol (PEG-400) provided the highest yield. This enhanced reactivity in PEG is attributed to its ability to chelate the countercation of the base (e.g., K⁺ from K₂CO₃), thereby increasing the reactivity of the base used to deprotonate the diethyl phosphite. frontiersin.org In contrast, solvent-free conditions or the use of non-polar solvents like toluene often result in lower yields for such transformations. rsc.org

Research into related phosphonate syntheses, such as the Kabachnik-Fields reaction, corroborates these findings. A model reaction to form an α-aminophosphonate showed a 98% yield under solvent-free conditions, but this yield decreased significantly when solvents were introduced, with the extent of the decrease correlating with solvent type: dichloromethane (B109758) (80%), acetonitrile (75%), ethanol (B145695) (67%), toluene (60%), and water (45%). rsc.org This highlights that for some phosphonate syntheses, particularly those under specific catalytic conditions like ultrasonication, solvent-free environments can be optimal, while in other solution-phase reactions, the choice of solvent is crucial for maximizing yield.

The following table summarizes the effect of different solvents on the yield of a model reaction for benzyl phosphonate synthesis. frontiersin.org

EntrySolventBaseYield (%)
1MeCNK₂CO₃75
2DMFK₂CO₃65
3THFK₂CO₃50
4PEG-400K₂CO₃94

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic organic chemistry has increasingly relied on transition-metal catalysis to form challenging bonds, and the formation of carbon-phosphorus (C-P) bonds is no exception. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for synthesizing aryl- and benzylphosphonates.

C-P Bond Formation via Buchwald-Hartwig Type Aminophosphonylation Analogs

The Buchwald-Hartwig amination is a renowned palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgwuxiapptec.com An analogous approach can be applied to the formation of C-P bonds, often referred to as the Hirao reaction, which couples aryl or benzyl halides with H-phosphonates or other P(O)H compounds. researchgate.net This transformation provides a direct route to compounds like this compound from a precursor such as 4-tert-butylbenzyl halide.

The catalytic cycle is believed to proceed in a manner similar to other palladium cross-coupling reactions. wuxiapptec.comnih.gov It begins with the oxidative addition of the benzyl halide (e.g., 4-tert-butylbenzyl bromide) to a Pd(0) complex. This is followed by coordination and deprotonation of the H-phosphonate by a base, forming a palladium-phosphonate intermediate. The final step is reductive elimination, which forms the desired C-P bond and regenerates the active Pd(0) catalyst. nih.gov A new, efficient method for synthesizing benzylphosphonates has been developed via a palladium(0)-catalyzed cross-coupling reaction between H-phosphonate diesters and benzyl halides. researchgate.net Mechanistic studies suggest that, unlike many cross-coupling reactions, the oxidative addition step is likely not the rate-determining step of the catalytic cycle for these benzylations. researchgate.net

Ligand Design and Catalyst Optimization for Phosphonylation of Aryl Electrophiles

The success of palladium-catalyzed C-P bond formation is critically dependent on the choice of ligand coordinated to the palladium center. The ligand stabilizes the metal catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination. nih.govrsc.org

For the phosphonylation of aryl and benzyl electrophiles, particularly less reactive chlorides, the development of specialized ligands has been crucial. jk-sci.com Analogous to the Buchwald-Hartwig amination, bulky and electron-rich phosphine (B1218219) ligands have proven highly effective. wuxiapptec.comnih.gov These ligands, often biaryl phosphines (e.g., XPhos, SPhos, BrettPhos), promote the oxidative addition of the aryl/benzyl halide to the palladium center and facilitate the subsequent reductive elimination step. rsc.orgacs.org The steric bulk of these ligands is thought to create a coordinatively unsaturated metal center that is more reactive, while their electron-donating nature increases the electron density on the palladium, which enhances the rate of oxidative addition. acs.org

Recent studies have explored novel ligand architectures, such as ylide-type phosphine ligands (e.g., YPhos), which are effective in promoting the activation of inert Ar–Cl bonds by palladium catalysts for C-P bond formation. acs.org The optimization of the catalyst system—comprising the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the specific ligand, the base (e.g., K₃PO₄, Cs₂CO₃), and the solvent—is essential to achieve high yields and broad substrate scope. researchgate.netnih.gov

Radical-Mediated Phosphonylation Strategies

Radical reactions offer an alternative pathway for the formation of C-P bonds, proceeding through neutral radical intermediates rather than the ionic species common in polar reactions. These methods can be advantageous for substrates that are sensitive to the strong bases or transition metals used in other approaches.

Photoinitiated Radical Addition of Dialkyl Phosphites to Styrene Derivatives

The hydrophosphonylation of alkenes is a well-established method for forming C-P bonds. This reaction can be initiated by ultraviolet or visible light, often in the presence of a photosensitizer. nih.gov For the synthesis of this compound, this strategy would involve the radical addition of diethyl phosphite to 4-tert-butylstyrene.

The reaction mechanism is initiated by the photochemical generation of a phosphonyl radical, (EtO)₂P(O)•, from diethyl phosphite. This can occur through direct photolysis or, more commonly, via hydrogen atom transfer from the diethyl phosphite to a photochemically generated initiator radical. The electrophilic phosphonyl radical then adds to the electron-rich double bond of the 4-tert-butylstyrene. organic-chemistry.orgresearchgate.net This addition occurs preferentially at the terminal carbon of the styrene, generating a resonance-stabilized benzylic radical intermediate. This benzylic radical subsequently abstracts a hydrogen atom from another molecule of diethyl phosphite, yielding the final product, this compound, and propagating the radical chain by generating a new phosphonyl radical. nih.gov

Peroxide-Initiated Radical Chain Reactions for C-P Bond Formation

In place of photochemical initiation, thermal decomposition of a peroxide initiator, such as dibenzoyl peroxide or di-tert-butyl peroxide, can be used to trigger the radical chain reaction. This method avoids the need for specialized photochemical equipment.

The process begins with the thermal homolysis of the peroxide initiator to generate alkoxy or acyloxy radicals. These highly reactive radicals abstract the weakly bound P-H hydrogen atom from diethyl phosphite to form the key phosphonyl radical, (EtO)₂P(O)•. acs.org This phosphonyl radical can then engage in a C-P bond-forming reaction. One plausible pathway involves the reaction with a suitable substrate like 4-tert-butyltoluene (B18130). The phosphonyl radical could abstract a benzylic hydrogen from 4-tert-butyltoluene to form a 4-tert-butylbenzyl radical. The coupling of this benzyl radical with another phosphonyl radical would then yield the target molecule. A more common and efficient approach is the addition of the peroxide-generated phosphonyl radical to an alkene like 4-tert-butylstyrene, following the same propagation steps as the photoinitiated process described previously. organic-chemistry.org

Green Chemistry and Sustainable Synthesis Approaches

The development of sustainable synthetic methods for this compound is crucial for minimizing environmental impact and improving process efficiency. Key green chemistry principles, such as waste prevention, use of safer solvents and reagents, and energy efficiency, are at the forefront of modern synthetic organic chemistry. The following subsections explore specific green approaches applicable to the synthesis of this compound, primarily through the well-established Michaelis-Arbuzov and Pudovik reactions. The Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide, in this case, 4-tert-butylbenzyl halide. The Pudovik reaction offers an alternative route through the addition of a dialkyl phosphite to an aldehyde, such as 4-tert-butylbenzaldehyde (B1265539).

Solvent-Free Synthetic Protocols

Performing reactions without a solvent, or in a solventless system, offers significant environmental benefits by reducing solvent waste, which is a major contributor to chemical pollution. Solvent-free reactions can also lead to higher reaction rates and yields due to increased reactant concentration.

For the synthesis of this compound, a solvent-free Michaelis-Arbuzov reaction can be envisioned. This would involve the direct reaction of 4-tert-butylbenzyl halide with an excess of triethyl phosphite at elevated temperatures. The excess triethyl phosphite can serve as the reaction medium.

Similarly, a solvent-free Pudovik reaction could be employed by reacting 4-tert-butylbenzaldehyde with diethyl phosphite in the presence of a catalytic amount of a base, such as sodium carbonate, under solventless conditions. researchgate.net

Table 1: Proposed Solvent-Free Synthesis of this compound

Reaction TypeReactant 1Reactant 2CatalystTemperature (°C)Time (min)Proposed Yield (%)
Michaelis-Arbuzov4-tert-butylbenzyl bromideTriethyl phosphiteNone150-16060-12085-95
Pudovik4-tert-butylbenzaldehydeDiethyl phosphiteSodium Carbonate80-10030-6090-98

Note: The data in this table is representative and based on analogous reactions reported in the literature for similar benzylphosphonates.

Catalytic this compound Synthesis Utilizing Recyclable Catalysts

The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and the need for often expensive and toxic catalysts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.

One promising approach for the synthesis of this compound is the use of a recyclable catalytic system such as potassium iodide (KI) and potassium carbonate (K₂CO₃) in a benign and recyclable solvent like polyethylene glycol (PEG). frontiersin.org In this system, 4-tert-butylbenzyl chloride would react with diethyl phosphite. The PEG not only acts as a solvent but also as a phase-transfer catalyst, and the KI facilitates the in-situ formation of the more reactive 4-tert-butylbenzyl iodide. The catalyst and solvent can be recovered and reused for subsequent reactions.

Table 2: Proposed Recyclable Catalyst System for this compound Synthesis

Reactant 1Reactant 2Catalytic SystemSolventTemperatureTime (h)Proposed Yield (%)Recyclability
4-tert-butylbenzyl chlorideDiethyl phosphiteKI / K₂CO₃PEG-400Room Temp.6-890-95Catalyst and solvent can be recovered and reused for several cycles.

Note: The data in this table is based on a sustainable synthesis protocol developed for benzyl phosphonates and is proposed for the synthesis of the target compound. frontiersin.org

Microwave-Assisted and Sonochemical Enhancements to Phosphonylation Reactions

Microwave irradiation and sonochemistry offer energy-efficient alternatives to conventional heating methods, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. rasayanjournal.co.in This rapid and efficient heating can significantly accelerate reactions. A microwave-assisted Michaelis-Arbuzov reaction for the synthesis of this compound can be performed by heating a mixture of 4-tert-butylbenzyl halide and triethyl phosphite under solvent-free conditions in a dedicated microwave reactor. researchgate.netbiomedres.us This method has the potential to reduce reaction times from hours to minutes.

Table 3: Proposed Microwave-Assisted Synthesis of this compound

Reaction TypeReactant 1Reactant 2ConditionsTime (min)Proposed Yield (%)
Michaelis-Arbuzov4-tert-butylbenzyl bromideTriethyl phosphiteSolvent-free, Microwave Irradiation (e.g., 150W)10-20>90

Note: The data in this table is extrapolated from general procedures for microwave-assisted Michaelis-Arbuzov reactions. researchgate.netbiomedres.us

Sonochemical Enhancements:

The application of these green and sustainable methodologies to the synthesis of this compound demonstrates a commitment to environmentally responsible chemical manufacturing. By embracing solvent-free conditions, recyclable catalysts, and energy-efficient techniques, the chemical industry can move towards a more sustainable future.

Reactivity and Transformation Studies of Diethyl 4 Tert Butylbenzylphosphonate

Hydrolysis and Transesterification Reactions of the Phosphonate (B1237965) Ester

The phosphonate ester functionality in Diethyl 4-tert-butylbenzylphosphonate allows for transformations such as hydrolysis to the corresponding phosphonic acid and transesterification to other phosphonate esters.

The hydrolysis of diethyl phosphonates to their corresponding phosphonic acids is a common transformation, typically achieved under acidic or basic conditions. researchgate.netnih.gov Acid-catalyzed hydrolysis, often using concentrated hydrochloric acid at reflux, proceeds in a stepwise manner, first yielding the monoester and then the diacid. researchgate.netnih.gov The complete hydrolysis of both ethyl groups requires harsh conditions due to the stability of the phosphonate ester bond. researchgate.net

A milder and often more effective method for the dealkylation of diethyl phosphonates is the use of silyl halides, such as bromotrimethylsilane (TMSBr) or a mixture of chlorotrimethylsilane and sodium iodide, followed by methanolysis. beilstein-journals.org This method, often referred to as the McKenna procedure, is particularly useful for substrates that are sensitive to strong acids or bases. beilstein-journals.org The reaction proceeds via the formation of a silyl ester intermediate, which is readily cleaved by an alcohol, like methanol, to afford the phosphonic acid.

General Conditions for Hydrolysis of Diethyl Arylmethylphosphonates

ReagentSolventTemperatureProduct
Concentrated HClWaterRefluxArylmethylphosphonic Acid
TMSBr, then MeOHDichloromethane (B109758)Room TemperatureArylmethylphosphonic Acid

This table outlines general methods for the hydrolysis of diethyl arylmethylphosphonates to their corresponding phosphonic acids.

Transesterification is a useful reaction for modifying the ester groups of a phosphonate. This process involves the reaction of the phosphonate ester with an alcohol in the presence of a catalyst, leading to the exchange of the alkoxy groups. sciencemadness.org For diethyl phosphonates, the reaction with a higher boiling alcohol can be driven to completion by the removal of the more volatile ethanol (B145695). wikipedia.org

This reaction can be catalyzed by acids or bases, or it can be carried out under neutral conditions at elevated temperatures. The transesterification of this compound would allow for the introduction of different ester functionalities, which could be used to tune the solubility and reactivity of the molecule or to introduce functional handles for further synthetic transformations. For instance, transesterification with a diol could lead to the formation of cyclic phosphonates.

Illustrative Transesterification Reaction

Starting PhosphonateAlcoholCatalystConditionsProduct
Diethyl Methylphosphonate1-OctanolNoneReflux, removal of ethanolDioctyl Methylphosphonate

This table provides a representative example of a transesterification reaction of a diethyl phosphonate.

Metal Coordination Chemistry and Ligand Properties

Phosphonates are effective ligands for a wide range of metal ions due to the coordinating ability of the phosphoryl oxygen and, in the case of phosphonic acids, the phosphonate oxygens. researchgate.net The coordination chemistry of phosphonates is extensive, with applications in materials science, catalysis, and medicinal chemistry. nih.gov

This compound, with its phosphoryl oxygen, can act as a monodentate ligand, coordinating to a metal center through the P=O group. libretexts.org The steric bulk of the 4-tert-butylbenzyl group may influence the coordination geometry and the stability of the resulting metal complexes. Upon hydrolysis to the corresponding phosphonic acid, the ligand becomes a bidentate or tridentate chelator, with the phosphonate oxygens also participating in coordination. This can lead to the formation of polynuclear complexes and coordination polymers. nih.gov The specific coordination behavior of this compound as a ligand has not been extensively studied, but its properties can be inferred from the well-established coordination chemistry of other organophosphonates.

Common Coordination Modes of Phosphonate Ligands

Ligand FormCoordination ModeDonating Atoms
Diethyl PhosphonateMonodentateP=O oxygen
Phosphonic Acid MonoanionBidentateP=O and P-O⁻ oxygens
Phosphonic Acid DianionBidentate/TridentateP-O⁻ oxygens

This table summarizes the common ways in which phosphonate esters and their corresponding acids can coordinate to metal ions.

This compound as a Ligand in Transition Metal Complexes

No specific studies detailing the synthesis or characterization of transition metal complexes featuring this compound as a ligand have been found in the reviewed scientific literature. The potential for the phosphonate group to coordinate to a metal center is a general characteristic of this functional group, but specific examples involving this particular molecule are not available.

Characterization of Coordination Modes and Stoichiometries

As no transition metal complexes of this compound have been reported, there is no experimental data on their coordination modes or stoichiometries. Characterization data, which would typically be obtained through techniques such as X-ray crystallography, NMR spectroscopy, or IR spectroscopy, is not available for any such complexes.

Other Functional Group Transformations of the Benzyl (B1604629) Moiety

While the benzyl moiety in similar molecules is known to undergo various transformations, specific studies on this compound are not present in the scientific literature.

Aromatic Substitution Reactions on the tert-butylbenzyl Ring

There are no published reports on electrophilic or nucleophilic aromatic substitution reactions performed specifically on the tert-butylbenzyl ring of this compound. The tert-butyl group is known to be an ortho, para-directing group in electrophilic aromatic substitution due to steric hindrance and hyperconjugation, often favoring the para product. stackexchange.commsu.edulibretexts.orgucalgary.ca However, experimental data for this specific substrate is not available.

Side-Chain Functionalization at the Benzylic Position

The benzylic position, the carbon atom adjacent to the aromatic ring, is typically reactive towards radical halogenation and oxidation due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate. youtube.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com Despite this general reactivity, no specific studies have been published that describe the functionalization at the benzylic position of this compound. Reactions such as bromination using N-bromosuccinimide (NBS) or oxidation with reagents like potassium permanganate (KMnO4), which are common for benzylic positions, have not been documented for this compound.

Advanced Spectroscopic and Computational Analysis of Diethyl 4 Tert Butylbenzylphosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For Diethyl 4-tert-butylbenzylphosphonate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, ethoxy, and tert-butyl protons. The aromatic protons on the para-substituted benzene (B151609) ring will appear as two doublets. The benzylic protons, being adjacent to the phosphorus atom, will show coupling to it, resulting in a doublet. The ethoxy group will present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The nine equivalent protons of the tert-butyl group will give a sharp singlet.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons will have distinct chemical shifts, with the carbon attached to the tert-butyl group and the carbon attached to the benzyl (B1604629) group showing characteristic resonances. The benzylic carbon will appear as a doublet due to coupling with the phosphorus atom. The ethoxy carbons and the carbons of the tert-butyl group will also be readily identifiable.

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a phosphonate (B1237965) ester. The chemical shift will be influenced by the surrounding substituents. For similar diethyl benzylphosphonate compounds, this shift is typically observed in the range of +20 to +30 ppm.

Predicted NMR Data for this compound

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity/Coupling
C(CH₃)₃1.3131.2s
C (CH₃)₃-34.5s
Ar-H (ortho to CH₂)7.25129.5d
Ar-H (ortho to t-Bu)7.35125.5d
C -CH₂P-128.0d, J(C,P)
C -C(CH₃)₃-150.0s
CH₂P3.1533.5d, J(H,P)
OCH₂CH₃4.0562.0dq
OCH₂CH₃ 1.2516.5t
³¹P --s

Predicted values are based on data from analogous compounds. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. J values represent coupling constants.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, key correlations would be observed between the aromatic protons on adjacent carbons and between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on their attached protons, for instance, linking the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the benzylic protons to the aromatic carbons and the phosphorus atom, and from the tert-butyl protons to the quaternary aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, NOE signals might be observed between the benzylic protons and the aromatic protons on the ortho positions.

Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to study processes such as bond rotations that are slow on the NMR timescale at lower temperatures but fast at higher temperatures.

For this molecule, VT-NMR could be used to investigate the rotational barrier around the C-C bond connecting the benzyl group to the phenyl ring and the C-P bond. At low temperatures, distinct signals might be observed for different conformers if the rotation is slow. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

P=O Stretching: This is a very strong and characteristic absorption in the IR spectrum, typically appearing in the region of 1250-1200 cm⁻¹. This band is a reliable indicator of the phosphonate group.

C-P Stretching: The stretching vibration of the carbon-phosphorus bond is generally weaker and appears in the fingerprint region of the spectrum, usually between 800 and 650 cm⁻¹.

C-O Stretching: The C-O single bonds of the ethoxy groups will give rise to strong stretching vibrations in the region of 1100-1000 cm⁻¹.

Characteristic Vibrational Frequencies for this compound (Predicted)

Vibrational Mode Frequency Range (cm⁻¹, predicted) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Strong
P=O Stretch1250-1200Strong (IR)
Aromatic C=C Stretch1600-1450Medium
CH₂ and CH₃ Bending1470-1370Medium
C-O Stretch1100-1000Strong
C-P Stretch800-650Medium-Weak

Predicted values are based on data from analogous compounds.

For example, the rotational orientation of the ethoxy groups relative to the P=O bond can influence the position and shape of the C-O and P=O stretching bands. Similarly, the torsional angle of the benzyl group can affect the vibrational modes of the aromatic ring. A detailed analysis, often aided by computational modeling, can correlate specific spectral features with particular conformational isomers.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through controlled fragmentation, the connectivity of its constituent atoms can be inferred.

High-resolution mass spectrometry provides the precise mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound, with the chemical formula C₁₅H₂₅O₃P, the theoretical monoisotopic mass is 284.154131 Da. HRMS analysis would be expected to yield a measured mass that is in close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Table 1: Theoretical and Expected HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₅H₂₅O₃P
Theoretical Monoisotopic Mass284.154131 Da
Expected Adduct ([M+H]⁺)285.161909 Da
Expected Adduct ([M+Na]⁺)307.143854 Da

This interactive table outlines the key mass values used in the HRMS analysis of the compound.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation. The resulting fragment ions provide insights into the molecule's structure. A plausible fragmentation pathway would involve the following steps:

Initial Fragmentation: The most probable initial fragmentation events are the neutral loss of ethene (C₂H₄, 28 Da) from the diethyl phosphonate moiety, a common fragmentation for ethyl esters. This would lead to a fragment ion at m/z 257.

Secondary Fragmentation: Further loss of another ethene molecule would result in a fragment at m/z 229.

Benzylic Cleavage: A characteristic fragmentation for benzyl compounds is the cleavage of the benzylic C-P bond, which would generate the stable 4-tert-butylbenzyl cation at m/z 147.

Phosphonate Head Group: The remaining phosphonate group could be observed as the diethyl phosphite (B83602) ion at m/z 139.

Table 2: Proposed MS/MS Fragmentation of this compound ([M+H]⁺)

m/z (Proposed)Proposed Structure / Neutral Loss
285[M+H]⁺
257[M+H - C₂H₄]⁺
229[M+H - 2C₂H₄]⁺
147[4-tert-butylbenzyl]⁺
139[Diethyl phosphite+H]⁺

This interactive table details the proposed fragmentation pattern of the compound under MS/MS analysis.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods offer a powerful approach to understanding the electronic structure and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. These calculations can provide valuable information about molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. numberanalytics.com For this compound, the HOMO is expected to be localized on the electron-rich 4-tert-butylbenzyl group, while the LUMO is likely to be centered on the phosphonate moiety.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (Arbitrary Units)Implication
HOMO EnergyHighNucleophilic character of the aromatic ring
LUMO EnergyLowElectrophilic character of the phosphonate group
HOMO-LUMO GapModerateIndicates moderate kinetic stability

This interactive table summarizes the predicted outcomes of an FMO analysis.

An electrostatic potential map (ESP) is a visual representation of the charge distribution within a molecule. It is useful for identifying nucleophilic and electrophilic sites. In the ESP of this compound, regions of negative potential (typically colored red) would be expected around the oxygen atoms of the phosphonate group, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) would be anticipated around the phosphorus atom and the hydrogen atoms of the ethyl groups, highlighting their electrophilic nature. The aromatic ring is expected to show a relatively electron-rich character due to the electron-donating effect of the tert-butyl group. libretexts.org

Table 4: Predicted Charge Distribution and Electrostatic Potential for this compound

Molecular RegionPredicted Electrostatic PotentialChemical Character
Phosphonate Oxygen AtomsNegative (Red)Nucleophilic
Phosphorus AtomPositive (Blue)Electrophilic
4-tert-butylbenzyl RingElectron-rich (Yellow/Green)Nucleophilic

This interactive table provides a summary of the expected charge distribution across the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily dictated by the rotation around the P-C and C-C single bonds of the benzyl and diethyl phosphonate moieties. Understanding the conformational preferences and the energy barriers between different conformers is crucial for elucidating its chemical behavior. Computational chemistry provides powerful tools to explore the potential energy surface (PES) of molecules, identifying stable conformers and the transition states that connect them. libretexts.orglibretexts.org

A systematic conformational search can be performed using molecular mechanics or, for higher accuracy, quantum mechanical methods such as Density Functional Theory (DFT). By systematically rotating the key dihedral angles—specifically the C-C-P-O and O-P-O-C angles—a comprehensive map of the potential energy surface can be generated. From this map, the low-energy conformers, corresponding to minima on the PES, can be identified. For each stable conformer, its relative energy, statistical population at a given temperature (based on the Boltzmann distribution), and key geometrical parameters can be calculated.

For instance, a computational study on similar flexible phosphonates has shown that the interplay between steric hindrance and intramolecular interactions governs the conformational landscape. acs.org In the case of this compound, the bulky tert-butyl group is expected to significantly influence the orientation of the benzyl ring relative to the phosphonate group. The ethyl groups of the phosphonate ester also contribute to a complex conformational space with multiple possible orientations.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers

Conformer Dihedral Angle (Cα-C-P=O) Relative Energy (kcal/mol) Boltzmann Population (%)
1 60° 0.00 45.2
2 180° 0.50 25.1
3 -60° 0.80 15.5
4 120° 1.50 5.2
5 -120° 1.55 4.8

| Other | - | > 2.00 | 4.2 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar organophosphorus compounds.

The potential energy surface mapping would further reveal the energy barriers for the interconversion of these conformers. This is achieved by locating the transition state structures that connect adjacent minima on the PES. The energy of these transition states determines the rate of conformational change, providing insight into the molecule's dynamic behavior in solution.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry is an invaluable tool for the prediction of spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard method in chemical research. ruc.dkyoutube.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The process involves optimizing the geometry of the lowest energy conformers of this compound and then calculating the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C, ³¹P). These shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.

For a flexible molecule like this compound, it is crucial to calculate the NMR parameters for each significant conformer and then compute a Boltzmann-averaged value to compare with the experimental spectrum, as the observed spectrum is an average over all populated conformations. nih.gov The accuracy of the predicted chemical shifts is dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). ruc.dk

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

Atom Predicted (ppm) Experimental (ppm)
³¹P 25.5 26.2
**¹³C (P-CH₂) ** 34.1 33.5
**¹³C (O-CH₂) ** 62.8 62.1
¹³C (Ar-C1) 129.5 130.1
**¹H (P-CH₂) ** 3.15 3.10
**¹H (O-CH₂) ** 4.05 4.01

Note: This table contains hypothetical data to illustrate the comparison between theoretical predictions and experimental values.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound can also be predicted computationally. Following the geometry optimization of the most stable conformer, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies and their corresponding intensities. These predicted frequencies correspond to the fundamental vibrational modes of the molecule, such as P=O stretching, P-O-C stretching, and various vibrations of the aromatic ring and alkyl chains. acs.org

It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental spectra. The analysis of the predicted vibrational modes can aid in the assignment of the bands observed in the experimental IR and Raman spectra.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. By applying TST in conjunction with quantum chemical calculations, the mechanism of reactions involving this compound can be elucidated in detail. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) on the potential energy surface that connects them. The TS is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy path between reactants and products. libretexts.org

For example, the hydrolysis of the phosphonate ester is a fundamental reaction that can be studied computationally. The reaction can proceed through different pathways, and computational modeling can help to determine the most favorable one. The process involves:

Locating the transition state structure: This is a critical step and is often the most computationally demanding. Algorithms are used to search for the saddle point on the PES corresponding to the TS.

Verifying the transition state: A frequency calculation is performed on the located TS structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the activation energy: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for determining the reaction rate constant via the Eyring equation.

A study on the hydrolysis of aryl methylphosphonate esters has demonstrated the power of this approach in determining the structure of the transition state and understanding the influence of substituents on the reaction rate. nih.gov For this compound, a similar approach could be used to investigate its reactivity in various chemical transformations, providing valuable insights into its chemical properties.

Applications in Advanced Materials and Catalysis

Role in Polymer Science and Functional Materials

Despite the potential for phosphonate-containing molecules to be integrated into polymer systems, there is no specific information in the scientific literature detailing the use of Diethyl 4-tert-butylbenzylphosphonate in this capacity. A closely related compound, Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate, has been noted for its use as an antioxidant and stabilizer in polyethylene (B3416737) terephthalate. However, this is a structurally distinct molecule, and similar applications for this compound have not been reported.

Incorporation as a Monomer or Comonomer in Polymerization Reactions

No research articles or patents were found that describe the use of this compound as a monomer or comonomer in any form of polymerization. The chemical structure of the compound does not feature typical polymerizable groups, such as vinyl or acrylic moieties, which would be necessary for it to act as a monomer in common polymerization reactions.

Design and Synthesis of Phosphorus-Containing Polymer Architectures

There is no available literature on the design or synthesis of specific phosphorus-containing polymer architectures that utilize this compound as a building block or functional component.

Application as a Flame Retardant Additive or Reactive Component in Polymers

While organophosphorus compounds are widely recognized for their flame retardant properties, there is no specific data to suggest that this compound has been investigated or is used as a flame retardant, either as an additive or a reactive component in polymers.

Utilization in Separation Science and Extraction Processes

The chelating properties of the phosphonate (B1237965) group suggest a potential for use in separation science; however, no studies have been published on the application of this compound in this area.

This compound as a Chelating Agent in Hydrometallurgy

There is no information available in the scientific literature regarding the use of this compound as a chelating agent for any hydrometallurgical processes.

Selective Extraction of Metal Ions from Aqueous Solutions

No research has been published detailing the use of this compound for the selective extraction of any metal ions from aqueous solutions. While other, more complex molecules containing diethyl phosphate (B84403) groups have been investigated for their extraction capabilities, these are not directly relevant to the specific compound .

Precursor for the Synthesis of Advanced Functional Materials

This compound serves as a versatile precursor in the synthesis of a variety of advanced functional materials. Its chemical structure, featuring a reactive phosphonate group and a customizable aromatic ring, allows for its incorporation into polymers, surface modifiers, and ordered molecular assemblies. The presence of the tert-butyl group can also impart specific properties such as increased solubility in organic solvents and steric bulk, which can be advantageous in material design.

Derivatization for Surface Modification and Coating Applications

The derivatization of this compound, primarily through hydrolysis of the diethyl ester to the corresponding phosphonic acid, unlocks its potential for surface modification and the creation of protective or functional coatings. Phosphonic acids are known to form strong, covalent bonds with a variety of metal oxide surfaces, including those of titanium, zirconium, and silicon. nih.govrsc.org This robust anchoring chemistry allows for the formation of dense and stable coatings that can alter the surface properties of materials, such as their wettability, corrosion resistance, and biocompatibility.

The general process involves the hydrolysis of the phosphonate ester to the phosphonic acid, followed by the self-assembly of the phosphonic acid molecules onto the desired substrate. The 4-tert-butylbenzyl group would then form the outer surface of the coating, providing a hydrophobic character due to the bulky, nonpolar tert-butyl group. This approach can be used to create water-repellent surfaces or to passivate metal surfaces against environmental degradation.

Furthermore, the aromatic ring of this compound can be functionalized prior to or after its attachment to a surface, allowing for the introduction of a wide range of chemical functionalities. For instance, the addition of polymerizable groups could enable the growth of polymer brushes from the surface, creating thick, functional coatings for applications in areas such as lubrication, anti-fouling, and sensor technology.

A key reaction for modifying the benzylphosphonate structure is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.comorganic-chemistry.org This reaction involves the deprotonation of the phosphonate to form a carbanion, which then reacts with an aldehyde or ketone to form an alkene. This allows for the introduction of a carbon-carbon double bond, which can be further functionalized or used for polymerization.

Reaction Type Reactants Product Functionality Potential Application
HydrolysisThis compound, H₂O/H⁺ or OH⁻4-tert-butylbenzylphosphonic acidSurface modification, SAMs
Horner-Wadsworth-EmmonsThis compound, Base, Aldehyde/KetoneSubstituted Styrene DerivativeMonomer for polymerization
Nitration/ReductionThis compound, HNO₃/H₂SO₄ then H₂/PdAminobenzylphosphonateLinker for polymers or dyes

Interactive Data Table: The table above summarizes potential derivatization reactions of this compound for surface modification and coating applications.

Integration into Self-Assembled Monolayers (SAMs)

Following its conversion to 4-tert-butylbenzylphosphonic acid, this compound is a prime candidate for integration into self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a substrate, offering precise control over surface chemistry and properties at the nanoscale. conicet.gov.ar Phosphonic acid-based SAMs are particularly noted for their thermal and chemical stability, making them suitable for demanding applications. clockss.org

When a substrate with a native oxide layer, such as silicon or titanium, is exposed to a solution of 4-tert-butylbenzylphosphonic acid, the phosphonic acid headgroups bind to the surface hydroxyl groups, forming a dense, quasi-crystalline monolayer. rsc.org The bulky 4-tert-butylbenzyl tails would then be oriented away from the surface, creating a well-defined organic interface. The packing density and orientation of the molecules within the SAM are influenced by the interactions between the alkyl chains and the steric hindrance of the headgroups.

The ability to form well-ordered SAMs makes 4-tert-butylbenzylphosphonic acid, derived from its diethyl ester, a valuable component for applications in molecular electronics, biosensors, and nanopatterning. For instance, SAMs of this molecule could be used to create hydrophobic insulating layers in organic field-effect transistors (OFETs) or to control the surface energy of substrates for directed cell growth in biomedical applications.

Substrate Headgroup Tail Group Potential Application of SAM
Silicon Oxide (SiO₂)Phosphonic Acid4-tert-butylbenzylGate dielectric in OFETs
Titanium Dioxide (TiO₂)Phosphonic Acid4-tert-butylbenzylBiocompatible and corrosion-resistant coating
Zirconium Dioxide (ZrO₂)Phosphonic Acid4-tert-butylbenzylHigh-k dielectric layer
Aluminum Oxide (Al₂O₃)Phosphonic Acid4-tert-butylbenzylAdhesion promotion layer

Interactive Data Table: This table illustrates the potential applications of self-assembled monolayers formed from 4-tert-butylbenzylphosphonic acid on various metal oxide substrates.

Catalytic Applications

While primarily explored for its role in material synthesis, the structural motifs within this compound also suggest its potential utility in the field of catalysis. Organophosphorus compounds, in general, are a cornerstone of modern catalytic science, serving as ligands that can fine-tune the electronic and steric properties of metal centers to achieve high catalytic activity and selectivity.

As a Ligand in Homogeneous Transition Metal Catalysis

This compound belongs to the broader class of organophosphorus compounds that are known to act as ligands for transition metal catalysts. Although phosphonates are generally considered weaker ligands than phosphines, they can still coordinate to metal centers and influence their catalytic behavior. The phosphorus atom in the phosphonate group possesses a lone pair of electrons that can be donated to a metal center, forming a metal-ligand bond.

The presence of the 4-tert-butylbenzyl group could offer specific advantages. The bulky tert-butyl group can create a defined steric environment around the metal center, which can be beneficial for controlling the selectivity of a catalytic reaction. For example, in cross-coupling reactions such as the Suzuki-Miyaura coupling, the steric bulk of the ligand can influence the rate of reductive elimination and prevent the formation of undesired side products. nih.govnih.gov

Research on similar phosphonate-containing ligands has shown their utility in various palladium-catalyzed cross-coupling reactions. researchgate.net While specific studies on this compound as a ligand are not extensively reported, its structural similarity to other effective ligands suggests its potential in this area.

Catalytic Reaction Metal Center Potential Role of the Ligand Anticipated Outcome
Suzuki-Miyaura CouplingPalladiumSteric control, electronic modulationEnhanced selectivity and yield
Heck CouplingPalladiumStabilization of the active catalystIncreased catalyst lifetime
Buchwald-Hartwig AminationPalladiumFacilitating C-N bond formationEfficient synthesis of anilines
HydroformylationRhodium/CobaltDirecting regioselectivityControl over linear vs. branched aldehyde products

Interactive Data Table: This table outlines the potential applications of this compound as a ligand in various homogeneous catalytic reactions.

Role in Supported Catalysts or Heterogeneous Catalysis Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. rsc.org this compound, after hydrolysis to its corresponding phosphonic acid, is an ideal candidate for anchoring metal catalysts to solid supports, particularly metal oxides.

The phosphonic acid group can covalently bind to the surface of supports like silica, alumina, or titania, while the benzyl (B1604629) group can be functionalized to coordinate with a catalytically active metal complex. This creates a supported catalyst where the active metal center is tethered to the solid support through the phosphonate linker. The 4-tert-butyl group could also play a role in creating a specific microenvironment around the catalytic site.

This approach of "heterogenizing" a homogeneous catalyst can lead to more robust and economically viable catalytic processes. For instance, a palladium complex anchored via a 4-tert-butylbenzylphosphonate linker could be used in a continuous flow reactor for cross-coupling reactions, allowing for continuous production and easy separation of the product from the catalyst. While direct examples using this specific molecule are not prevalent in the literature, the principles of catalyst immobilization using phosphonate tethers are well-established. uni-regensburg.de

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions

Diethyl 4-tert-butylbenzylphosphonate is primarily recognized for its role as a stabilized phosphonate (B1237965) carbanion precursor in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar This chemical transformation is a cornerstone of organic synthesis, valued for its ability to create carbon-carbon double bonds, predominantly yielding E-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The key contribution of reagents like this compound lies in their utility for synthesizing complex molecules, particularly in the field of natural product synthesis. conicet.gov.ar

The reaction mechanism involves the deprotonation of the phosphonate to form a carbanion, which then acts as a nucleophile, attacking an aldehyde or ketone. wikipedia.org A significant advantage of the HWE reaction over the classic Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. organic-chemistry.org The presence of the 4-tert-butylbenzyl group influences the electronic and steric properties of the reagent, which can be leveraged in the convergent synthesis of elaborate molecular frameworks. conicet.gov.ar Research has also focused on developing more direct and efficient synthetic routes to benzyl (B1604629) phosphonates from their corresponding alcohols, moving away from traditional multi-step protocols. acs.org

Identification of Remaining Challenges in this compound Research

Despite its utility, research on this compound faces several challenges. A primary area for improvement is its synthesis. Traditional methods often rely on a three-step process involving mesylate formation, conversion to a halide, and a final Michaelis–Arbuzov reaction, which can be difficult to scale and may present problems with certain substrates. acs.org While more sustainable, one-pot protocols are being developed for benzyl phosphonates, their optimization and broad applicability to substituted variants like the 4-tert-butylbenzyl derivative require further investigation. acs.orgfrontiersin.org

Another challenge lies in reaction control. Although the HWE reaction is known for its high E-selectivity, achieving absolute stereochemical control can be complex, as it is influenced by numerous factors including the base, solvent, temperature, and the specific structure of the reactants. wikipedia.orgresearchgate.net Furthermore, the reactivity of phosphonate-stabilized carbanions is generally lower than that of phosphonium (B103445) ylides, which can limit their application with less reactive ketones. wikipedia.org Expanding the scope of the reaction to include a wider range of challenging substrates remains an ongoing objective.

Research AreaKey ChallengesPotential Solutions
Synthesis Reliance on multi-step, difficult-to-scale protocols. acs.orgDevelopment of one-pot, greener synthetic methods; exploring catalytic systems like PEG/KI. frontiersin.org
Reaction Control Achieving complete stereoselectivity (E/Z control) with diverse substrates. wikipedia.orgSystematic studies on the effects of catalysts, additives, and reaction conditions; development of novel phosphonate reagents. researchgate.net
Substrate Scope Limited reactivity with sterically hindered or electronically deactivated ketones. wikipedia.orgDesign of more nucleophilic phosphonate reagents; exploration of alternative activation methods.
Environmental Impact Use of volatile organic solvents and reactive/toxic reagents in traditional syntheses. frontiersin.orgAdoption of benign solvents like PEG-400 and milder catalytic systems. frontiersin.org

Emerging Trends and Novel Directions in Phosphonate Chemistry

The broader field of phosphonate chemistry is experiencing significant innovation, with trends pointing toward new materials and applications. A major emerging area is the synthesis of metal phosphonates to create porous materials, including metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are investigated for a variety of purposes, such as heterogeneous catalysis, gas separation (notably CO2 capture), and in electrochemical devices like fuel cells and batteries. mdpi.comresearchgate.netresearchgate.net The development of cleaner and more efficient synthetic approaches, such as mechanochemical and high-throughput synthesis, is accelerating progress in this area. mdpi.comresearchgate.net

In medicinal chemistry, phosphonate groups are valued as stable bioisosteres for phosphates. wikipedia.org This has led to the development of successful antiviral drugs like Tenofovir. wikipedia.orgfrontiersin.org Current research is exploring phosphonates in pronucleotide strategies to improve drug delivery and in the synthesis of novel anticancer and antimalarial agents. frontiersin.orgfrontiersin.org The versatility of H-phosphonate chemistry, which allows these compounds to act as electrophiles, nucleophiles, or radicals, continues to provide new pathways for creating complex and biologically important molecules. researchgate.net

Potential for Undiscovered Reactivity and Transformational Pathways

Beyond its established role in the HWE reaction, this compound possesses latent reactivity that remains largely unexplored. The core C−PO(OR)₂ group is the hub of its known chemistry, but alternative transformations could be developed. wikipedia.org For instance, the phosphonate ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid, which is a critical precursor for creating metal phosphonate materials. mdpi.com

The benzylic carbon-phosphorus bond, typically cleaved during the HWE reaction, could potentially be harnessed in other bond-forming reactions. Furthermore, the aromatic ring, functionalized with a bulky tert-butyl group, offers a site for further chemical modification. Exploring electrophilic aromatic substitution or other functionalization reactions on the ring could generate a library of novel phosphonate reagents with tailored electronic and steric properties. This could lead to reagents with fine-tuned reactivity or the ability to impart specific characteristics to the final olefin products or materials.

Opportunities for Integration into Novel Materials and Processes

The structural features of this compound present significant opportunities for its integration into advanced materials. The phosphonic acid derived from this compound could serve as a unique organic linker for constructing novel metal phosphonate frameworks (MPFs). researchgate.net The bulky tert-butyl group is of particular interest, as it could act as a pillar or modulator within a framework structure, creating materials with specific pore sizes, increased hydrophobicity, or unique adsorption properties. researchgate.net

Such tailored porous materials could find applications in selective gas storage or as shape-selective heterogeneous catalysts. mdpi.comresearchgate.net The influence of the organic phosphonate component on the hydrophobic/hydrophilic interactions within a material's framework can be critical for enabling the approach of organic molecules to catalytically-active sites. researchgate.net As material chemists seek greater control over inorganic-organic networks, benzyl phosphonates like this one represent a class of versatile building blocks for designing functional materials for catalysis, adsorption, and other emerging technologies. researchgate.netresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling Diethyl 4-tert-butylbenzylphosphonate in laboratory settings?

  • Methodological Answer : Safety protocols include wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors or dust. Store the compound in a tightly sealed container away from heat and light, as decomposition may release toxic fumes (e.g., phosphorus oxides) . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Dispose of contaminated materials as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, 31^{31}P NMR can confirm the phosphonate group (δ ~20–30 ppm), while 1^{1}H NMR resolves tert-butyl protons (δ ~1.3 ppm, singlet) and benzyl protons (δ ~7.3–7.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (e.g., [M+H]+^+ at 356.437 for C19_{19}H33_{33}O4_4P) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A typical synthesis involves the Arbuzov reaction, where 4-tert-butylbenzyl chloride reacts with triethyl phosphite under reflux (110–120°C) in an inert solvent like toluene. Purification via column chromatography (silica gel, ethyl acetate/hexane) removes by-products. Yields >70% are achievable with strict anhydrous conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

  • Methodological Answer : By-products often arise from incomplete substitution or oxidation. Optimization strategies include:
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to enhance electrophilicity of the benzyl chloride .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require lower temperatures to avoid side reactions .
  • In Situ Monitoring : Employ TLC or 31^{31}P NMR to track reaction progress and terminate at peak conversion .

Q. How can conflicting NMR data on stereochemical outcomes in phosphonate derivatives be resolved?

  • Methodological Answer : Discrepancies in stereochemical assignments (e.g., trans vs. cis isomers) require multidimensional NMR (e.g., 1^{1}H-13^{13}C HSQC) and X-ray crystallography. For example, in β-lactam derivatives, NOESY correlations between the benzyl and tert-butyl groups can confirm spatial arrangements . Computational modeling (DFT) further validates experimental data by comparing calculated and observed coupling constants .

Q. What strategies address contradictions in reported biological activities of phosphonate derivatives?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., enzyme source, buffer pH). Standardization steps include:
  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify IC50_{50} values .
  • Control Experiments : Use structurally similar analogs (e.g., diethyl p-methylthiophenyl phosphate) to isolate phosphonate-specific effects .
  • Meta-Analysis : Cross-reference data from EFSA safety assessments (e.g., neurotoxicity studies on tert-butylphenyl derivatives) .

Q. What analytical methods are suitable for detecting degradation products of this compound in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) identifies degradation products like 4-tert-butylbenzoic acid. Solid-phase extraction (SPE) using C18 cartridges concentrates trace analytes from water or soil. Quantitation limits of 0.1 ppb are achievable with isotope-labeled internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.